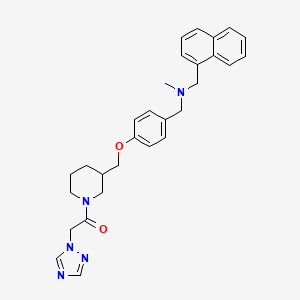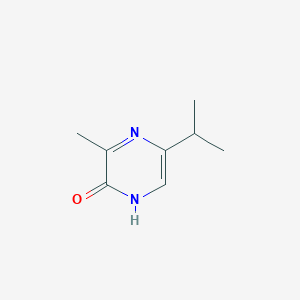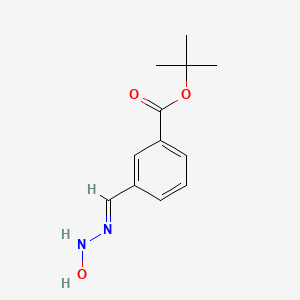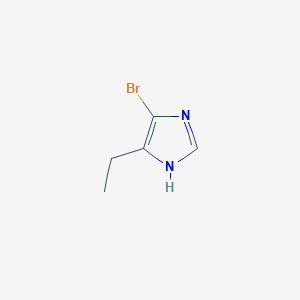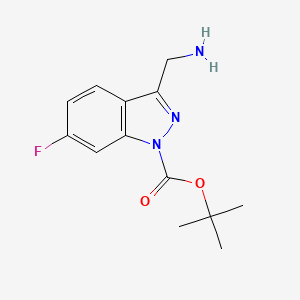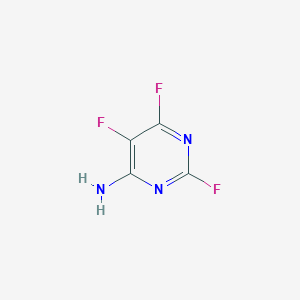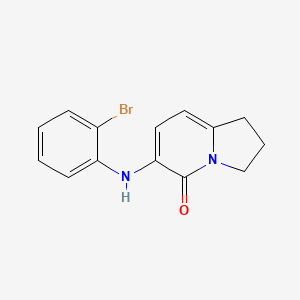
6-(2-Bromophenylamino)-2,3-dihydro-1H-indolizin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Bromophenylamino)-2,3-dihydro-1H-indolizin-5-one is an organic compound that belongs to the class of indolizines Indolizines are heterocyclic compounds containing a fused pyridine and pyrrole ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Bromophenylamino)-2,3-dihydro-1H-indolizin-5-one typically involves the reaction of 2-bromophenylamine with a suitable indolizine precursor. One common method is the cyclization of 2-bromophenylamine with a 2,3-dihydro-1H-indolizin-5-one derivative under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or copper to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
6-(2-Bromophenylamino)-2,3-dihydro-1H-indolizin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives depending on the nucleophile employed.
Wissenschaftliche Forschungsanwendungen
6-(2-Bromophenylamino)-2,3-dihydro-1H-indolizin-5-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 6-(2-Bromophenylamino)-2,3-dihydro-1H-indolizin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromophenylamine: A precursor in the synthesis of 6-(2-Bromophenylamino)-2,3-dihydro-1H-indolizin-5-one.
Indolizine Derivatives: Other compounds in the indolizine family with similar structural features.
Uniqueness
This compound is unique due to the presence of both the bromophenyl and indolizine moieties, which confer specific chemical and biological properties. This combination of structural features makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
612065-11-9 |
|---|---|
Molekularformel |
C14H13BrN2O |
Molekulargewicht |
305.17 g/mol |
IUPAC-Name |
6-(2-bromoanilino)-2,3-dihydro-1H-indolizin-5-one |
InChI |
InChI=1S/C14H13BrN2O/c15-11-5-1-2-6-12(11)16-13-8-7-10-4-3-9-17(10)14(13)18/h1-2,5-8,16H,3-4,9H2 |
InChI-Schlüssel |
JVDGRJFYWGGTDU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=C(C(=O)N2C1)NC3=CC=CC=C3Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


